molecular formula C11H14O2 B14030485 4-tert-Butylbenzoic-D13 Acid

4-tert-Butylbenzoic-D13 Acid

Cat. No.: B14030485
M. Wt: 191.31 g/mol
InChI Key: KDVYCTOWXSLNNI-LMQJRLHESA-N
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Description

4-tert-Butylbenzoic-D13 Acid is a deuterium-labeled derivative of 4-tert-Butylbenzoic Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium, a stable isotope of hydrogen. The deuterium labeling allows for detailed studies in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylbenzoic-D13 Acid typically involves the introduction of deuterium into the 4-tert-Butylbenzoic Acid molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production methods are designed to maximize yield while minimizing the loss of deuterium.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylbenzoic-D13 Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-tert-Butylbenzoic-D13 Acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and studies involving isotopic labeling.

    Biology: Helps in studying metabolic pathways and enzyme reactions due to its deuterium content.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Employed in the synthesis of specialized materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzoic-D13 Acid involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can alter the behavior of enzymes and other biological molecules, providing insights into their function and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic Acid: The non-deuterated version of the compound.

    4-tert-Butylbenzenesulfonic Acid: A related compound with a sulfonic acid group instead of a carboxylic acid group.

    4-tert-Butylphenol: A similar compound with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

4-tert-Butylbenzoic-D13 Acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in various studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C11H14O2

Molecular Weight

191.31 g/mol

IUPAC Name

deuterio 2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(dideuteriomethyl)propan-2-yl]benzoate

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)/i1D2,2D3,3D3,4D,5D,6D,7D/hD

InChI Key

KDVYCTOWXSLNNI-LMQJRLHESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O[2H])[2H])[2H])C(C([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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